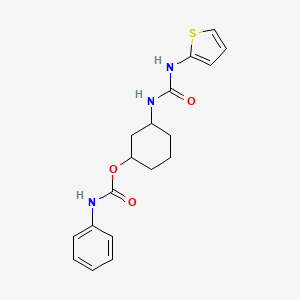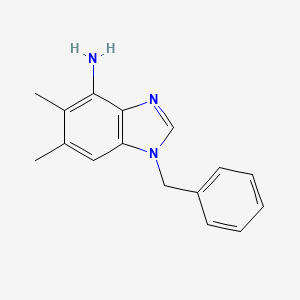
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate”, there are related studies on the synthesis of compounds containing thiophene units . For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Aplicaciones Científicas De Investigación
Chemical and Biological Stability
Cyclohexylcarbamic acid aryl esters, including the compound URB597, are recognized for their activity as fatty acid amide hydrolase (FAAH) inhibitors. Research into their chemical and biological stability reveals that the electrophilicity of the carbamate fragment plays a critical role in their pharmacological activity. This influence extends to their pharmacokinetic and toxicological properties, with alterations in the carbamate's electrophilicity affecting chemical stability. For instance, introducing small electron-donor substituents at conjugated positions of the O-aryl moiety enhances hydrolytic stability without diminishing FAAH inhibitory potency. Conversely, peripheral non-conjugated hydrophilic groups, which aid FAAH recognition, contribute to reduced oxidative metabolism in the liver (Vacondio et al., 2009).
Modulation at the N-portion of Biphenyl-3-yl Alkylcarbamates
A study on the structure-activity relationships (SARs) for alkylcarbamic acid biphenyl-3-yl esters, which are a class of FAAH inhibitors, highlights the significance of substituent variation on the cyclohexyl ring. The research demonstrated that different substituents, varying in size, shape, flexibility, and lipophilicity, can significantly influence the potency of these inhibitors. Docking experiments and linear interaction energy calculations suggest that the N-terminal group of O-arylcarbamates fits within a lipophilic region of the substrate-binding site, effectively mimicking the arachidonoyl chain of anandamide. This adaptation leads to improved potency for specific derivatives, underscoring the importance of shape complementarity and hydrogen bonding for achieving high inhibitor efficacy (Mor et al., 2008).
Detection as Designer Drugs
An interesting application outside of the therapeutic domain involves the detection of 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate (URB597) in unregulated drug samples in the Tokyo area. This compound, among others, was identified during a survey of commercial products, highlighting its presence in the illegal drug market. The study underscores the compound's relevance not only in scientific research but also in forensics and drug regulation, indicating the need for vigilant monitoring of its distribution and usage (Nakajima et al., 2012).
Propiedades
IUPAC Name |
[3-(thiophen-2-ylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-16-10-5-11-25-16)19-14-8-4-9-15(12-14)24-18(23)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJKWNVAUOELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690023.png)
![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)

![2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2690033.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)
![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)
![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2690040.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2690042.png)
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2690043.png)

